N-bis(3-methoxyphenoxy)phosphorylaniline
Description
N-bis(3-methoxyphenoxy)phosphorylaniline is a phosphorus-containing aromatic compound characterized by a central phosphoryl group bonded to an aniline moiety, flanked by two 3-methoxyphenoxy substituents. The phosphoryl group and methoxy substituents likely influence its electronic properties, thermal stability, and reactivity, making it comparable to triphenylamine-based hole-transporting materials (HTLs) and antioxidative Schiff bases .
Properties
Molecular Formula |
C20H20NO5P |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-bis(3-methoxyphenoxy)phosphorylaniline |
InChI |
InChI=1S/C20H20NO5P/c1-23-17-10-6-12-19(14-17)25-27(22,21-16-8-4-3-5-9-16)26-20-13-7-11-18(15-20)24-2/h3-15H,1-2H3,(H,21,22) |
InChI Key |
QGSISOQHGKBIQO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=CC(=C3)OC |
Canonical SMILES |
COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=CC(=C3)OC |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- N,N-bis(4-methoxyphenyl)-[1,1’-biphenyl]-4-amine (DNB) : A triphenylamine derivative with methoxy groups at the para position, used in HTLs.
- 3,3'-(methoxyphosphanediyl)bis(N,N-diethylaniline) (4a) : A phosphinite ligand with methoxy and diethylamino groups.
- N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]arylamines : Pyrazole-containing ligands with variable substituents affecting thermodynamic properties.
The phosphoryl group in N-bis(3-methoxyphenoxy)phosphorylaniline distinguishes it from DNB (which lacks phosphorus) and 4a (which features a phosphanediyl bridge). The meta-methoxy substituents may sterically and electronically differ from para-substituted analogs like DNB, influencing conjugation and solubility.
Physicochemical Properties
| Compound | λmax (nm) | HOMO (eV) | LUMO (eV) | Thermal Decomposition (°C) |
|---|---|---|---|---|
| This compound* | — | — | — | — |
| DNB | 348 | -5.03 | -2.46 | >400 |
| bDNB | 356 | -5.02 | -2.76 | >400 |
| 4a | — | — | — | — |
*Note: Direct data for the target compound is unavailable; properties inferred from analogs.
- Electronic Properties : DNB and bDNB exhibit HOMO levels (-5.03 to -5.02 eV) suitable for HTL applications, comparable to phosphorylaniline derivatives likely due to methoxy conjugation .
- Thermal Stability : Both DNB and bDNB decompose above 400°C, suggesting that phosphorylaniline derivatives may similarly resist thermal degradation .
Substituent Effects
- Methoxy Position : Para-methoxy groups in DNB enhance conjugation and hole mobility, while meta-substitution in the target compound may introduce steric hindrance, reducing π-orbital overlap .
- Bridging Atoms : Phosphoryl bridges (P=O) may increase electron-withdrawing effects compared to sulfide or disulfide bridges in Schiff bases, altering redox behavior .
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